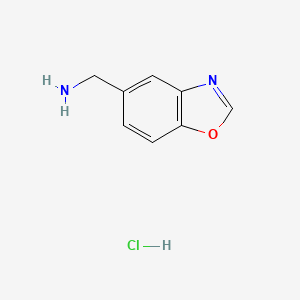

5-(Aminomethyl)benzoxazole Hydrochloride

Descripción general

Descripción

5-(Aminomethyl)benzoxazole Hydrochloride: is a chemical compound with the molecular formula C8H9ClN2O . It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzoxazole Hydrochloride typically involves the use of 2-aminophenol as a precursor. The compound can be synthesized through various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and eco-friendly pathways is emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Aminomethyl)benzoxazole Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Aplicaciones Científicas De Investigación

5-(Aminomethyl)benzoxazole Hydrochloride Applications

This compound is a chemical compound with diverse applications, particularly in scientific research. Benzoxazoles, the class of compounds to which this compound belongs, are heterocyclic aromatic organic compounds with a wide range of therapeutic activities, such as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, antidepressant, antileishmanial, anticonvulsant, antitubercular, and antitumor properties .

Scientific Research Applications

Benzoxazole Derivatives:

- Antimicrobial Activity Benzoxazole derivatives have demonstrated antimicrobial potential against various Gram-positive and Gram-negative bacteria, as well as fungal organisms . Specific studies have assessed the antimicrobial activity of synthesized compounds using methods like tube dilution to determine the minimum inhibitory concentration (MIC) .

- Anticancer Activity Certain benzoxazole derivatives have been evaluated for anticancer activity against human colorectal carcinoma cell lines, utilizing assays like the sulforhodamine B (SRB) assay to assess their effectiveness .

- IMPDH Inhibitors Benzoxazoles are used in the development of inhibitors targeting Mycobacterium tuberculosis (Mtb) inosine 5'-monophosphate dehydrogenase 2 (MtbIMPDH2). These inhibitors block the biosynthesis of guanine nucleotides, potentially combating drug-resistant tuberculosis .

- Fluorescent Probes Benzoxazoles are utilized as fluorescent probes due to their high Stokes shift and thermal and photophysical stability, stemming from an excited-state intramolecular proton transfer mechanism .

- Organic Synthesis Intermediates Benzoxazoles serve as intermediates in organic synthesis .

- Catalysis Benzoxazoles are used in synthesizing benzoxazole derivatives using 2-aminophenol and aldehyde in water under reflux conditions with magnetic solid acid nanocatalysts .

- Receptor Agonists/Antagonists Compounds have been proposed or used as 5-HT3 antagonists, 5-HT3 agonists, or 5-HT4 agonists .

Case Studies

- Antimicrobial Studies Research on benzoxazole derivatives has shown that compounds similar to this compound exhibit antimicrobial activity.

- Anticancer Evaluation 2-substituted benzoxazole acetic acid derivatives were synthesized via an oxidative coupling reaction and tested against human breast cancer cells (MCF-7) and human colorectal carcinoma cells (HCT-116), demonstrating elevated cytotoxic activity when an acetic acid group was present at the fifth position on the benzoxazole moiety .

- Tuberculosis Treatment Studies have focused on benzoxazole-based inhibitors of MtbIMPDH2, showing that potent compounds can achieve minimum inhibitory concentrations (MIC) of ≤ 1 μM, and their antibacterial activity is not reduced in the presence of guanine .

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)benzoxazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Benzimidazole: Shares a similar heterocyclic structure and is known for its broad spectrum of biological activities.

Benzoxazole: The parent compound of 5-(Aminomethyl)benzoxazole Hydrochloride, also exhibits various biological activities.

Benzothiazole: Another heterocyclic compound with similar structural features and biological properties.

Uniqueness: this compound is unique due to its specific functional group (aminomethyl) attached to the benzoxazole ring, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Actividad Biológica

5-(Aminomethyl)benzoxazole Hydrochloride is a chemical compound with significant potential in biological applications. Its structure includes an aminomethyl group attached to a benzoxazole ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- CAS Number : 2006277-35-4

- Molecular Weight : 172.62 g/mol

Structure

The compound consists of a benzoxazole moiety, which is known for its role in various biological systems. The presence of the aminomethyl group enhances its solubility and reactivity, making it suitable for medicinal chemistry applications.

This compound has been investigated for its interaction with various biological targets. It is known to act as an inhibitor in several enzyme pathways, potentially affecting cellular processes such as:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against certain Gram-positive bacteria.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole compounds often display varying degrees of antimicrobial activity. A study on similar compounds demonstrated selective antibacterial effects against strains like Bacillus subtilis and antifungal activity against Candida albicans .

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Compounds within the benzoxazole series have shown promise in selectively targeting cancer cells while sparing normal cells, indicating potential for development as anticancer agents .

Study 1: Inhibition of Mycobacterium tuberculosis

In a study focused on tuberculosis treatment, compounds similar to 5-(Aminomethyl)benzoxazole were evaluated for their inhibitory effects on Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH). The findings revealed that certain derivatives could achieve minimum inhibitory concentrations (MIC) as low as 1 μM, highlighting their potential as novel anti-tuberculosis agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive analysis of various benzoxazole derivatives established a structure-activity relationship that aids in identifying candidates with enhanced biological activity. This research emphasized the importance of specific functional groups in modulating the compound's efficacy against microbial and cancerous cells .

Study 3: Cytotoxicity Testing

Cytotoxicity assays conducted on multiple cancer cell lines (e.g., MCF-7, A549) indicated that some benzoxazole derivatives exhibited significant selectivity for cancer cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1,3-benzoxazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;/h1-3,5H,4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFNYVXKDFSDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)N=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.